(E)-2-(3-(4-bromophenyl)-5-ethyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
(2E)-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-2-16-18(25)23(13-7-5-12(20)6-8-13)19(27-16)15(10-21)17(24)22-11-14-4-3-9-26-14/h3-9,16H,2,11H2,1H3,(H,22,24)/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJKDPGICCIVAN-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(/C(=C(/C#N)\C(=O)NCC2=CC=CO2)/S1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(3-(4-bromophenyl)-5-ethyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide represents a novel class of thiazolidinone derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological relevance.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde, ethyl cyanoacetate, and furan derivatives under controlled conditions. The compound can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and environment of hydrogen atoms.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
- Mass Spectrometry (MS) : Confirms the molecular weight and structure.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results. For instance, studies demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinone derivatives has been explored in various studies. The compound was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. In vitro assays indicated that it significantly reduced prostaglandin E2 production, a marker of inflammation.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 10 |
| COX-2 | 8 |
This data suggests that the compound may possess anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases.
Anticancer Activity
Recent studies have also highlighted the anticancer potential of thiazolidinone derivatives. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results showed that it induced apoptosis in these cell lines, with IC50 values indicating significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 12 |
These findings suggest that this compound may be a promising candidate for anticancer drug development.
Case Studies
- Study on Antimicrobial Properties : A study conducted by Nagaraju et al. evaluated various thiazolidinone derivatives, including our compound, against multiple bacterial strains. The results confirmed its efficacy as an antimicrobial agent .
- Anti-inflammatory Mechanism : Research published in MDPI explored the mechanism by which thiazolidinones inhibit COX enzymes. The study provided insights into how structural modifications enhance anti-inflammatory activity .
- Cytotoxicity Assessment : A recent publication assessed the cytotoxic effects of several thiazolidinones on cancer cell lines, demonstrating that modifications at specific positions significantly impact their biological activity .
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds similar to (E)-2-(3-(4-bromophenyl)-5-ethyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide exhibit anti-inflammatory properties. For instance, studies utilizing molecular docking techniques have suggested that thiazolidinone derivatives can inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated significant growth inhibition against human cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 70% . The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
Thiazolidinones have also been evaluated for their antimicrobial activities. Preliminary studies suggest that they may possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety is thought to enhance membrane permeability, facilitating the compound's entry into bacterial cells .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, it is compared to structurally analogous thiazolidinone derivatives (Table 1). Key differences in substituents, stereochemistry, and heterocyclic modifications are analyzed for their impact on physicochemical and biological behavior.
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Comparative Insights
Substituent Position and Halogen Effects The 4-bromophenyl group in the target compound may offer superior steric alignment with hydrophobic enzyme pockets compared to the 3-bromophenyl analog . Para-substituted aryl groups often enhance metabolic stability and target affinity due to reduced steric hindrance.
Heterocycle Core Modifications Thiazolidinone vs. Triazole: The triazole-based analogs (e.g., ) lack the sulfur-oxygen synergy of thiazolidinones, reducing their capacity for polar interactions. E vs. Z Configuration: The E-configuration in the target compound likely enforces a planar geometry, facilitating π-π stacking with aromatic residues in enzymes. The Z-isomer (e.g., ) may adopt a bent conformation, limiting such interactions.
Side Chain Variations The furan-2-ylmethyl group in the target compound introduces oxygen-mediated hydrogen bonding, contrasting with the purely hydrophobic phenethyl group in . This difference could enhance solubility but reduce membrane permeability.
Biological Activity Trends Triazole derivatives (e.g., ) demonstrated anti-exudative activity comparable to diclofenac sodium at 10 mg/kg, suggesting that heterocycle choice (triazole vs. Thiazolidinone-thione analogs () showed antimicrobial activity, but the absence of a cyano group may reduce electrophilic reactivity critical for covalent inhibition.
Research Findings and Implications
- Structural Similarity Metrics : Tanimoto coefficient analysis () indicates moderate similarity (0.65–0.75) between the target compound and analogs in Table 1, driven by shared bromophenyl and acetamide motifs. Divergence arises from heterocycle and substituent differences.
- Synthetic Challenges: The cyano group in the target compound necessitates anhydrous conditions during synthesis to prevent hydrolysis, unlike thioxo-containing analogs ().
- Hypothesized Bioactivity: Based on structural parallels, the target compound’s cyano and furan groups may synergize to enhance binding to cyclooxygenase (COX) or microbial enzyme targets, though experimental validation is required.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, as seen in thiazolidinone syntheses .
- Catalysts : Bases (e.g., K₂CO₃) facilitate condensation steps, while inert atmospheres minimize side reactions .
- Reaction monitoring : Thin-layer chromatography (TLC) tracks progress, ensuring intermediates are fully consumed .
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes byproducts .
Basic: What spectroscopic methods are most effective for characterizing its molecular structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., bromophenyl, furan) and confirms stereochemistry (E-configuration) .
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls to minimize variability .
- Target selectivity profiling : Enzyme inhibition assays (e.g., kinase panels) identify off-target effects that may explain discrepancies .
- Dose-response validation : Replicate dose curves under identical conditions to confirm IC₅₀ values .
Advanced: What computational strategies predict binding affinity and mechanism of action?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., PPAR-γ for thiazolidinones) .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to validate docking results .
- QSAR modeling : Correlate structural features (e.g., cyano group position) with activity trends from similar compounds .
Basic: What are key considerations in designing stability studies for this compound?
Methodological Answer:
- Environmental factors : Test degradation under UV light, humidity (40–80% RH), and temperatures (4°C, 25°C) .
- pH stability : Use buffered solutions (pH 3–10) to identify degradation-prone conditions (e.g., acidic hydrolysis) .
- Analytical monitoring : HPLC tracks degradation products; mass spectrometry identifies breakdown pathways .
Advanced: How can the thiazolidinone core be derivatized to enhance bioactivity?
Methodological Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-ethyl position to modulate electron density .
- Heterocyclic fusion : Attach pyridazine or oxadiazole rings to the core for improved target engagement .
- Bioisosteric replacement : Substitute the furan-2-ylmethyl group with thiophene or pyridine analogs to optimize pharmacokinetics .
Basic: What in vitro assays screen for antimicrobial activity?
Methodological Answer:
- MIC assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .
- Biofilm disruption : Crystal violet staining quantifies inhibition of biofilm formation in C. albicans .
Advanced: What challenges exist in correlating in vitro and in vivo efficacy data?
Methodological Answer:
- Bioavailability issues : Use pharmacokinetic studies (e.g., plasma half-life in rodents) to adjust dosing regimens .
- Metabolic stability : Liver microsome assays identify rapid metabolization pathways (e.g., cytochrome P450) .
- Toxicity masking : Conduct parallel cytotoxicity assays (e.g., hemolysis, HEK293 cell viability) to isolate therapeutic windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
